molecular formula C8H8N2O2 B1587923 5-Nitroisoindoline CAS No. 46053-72-9

5-Nitroisoindoline

Cat. No.: B1587923
CAS No.: 46053-72-9
M. Wt: 164.16 g/mol
InChI Key: UYSFPRNOPWMPJW-UHFFFAOYSA-N
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Description

5-Nitroisoindoline is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

EPR Oximetry Probes

Isoindoline nitroxides, including derivatives of 5-Nitroisoindoline, have been evaluated for their utility as EPR oximetry probes. These compounds exhibit favorable characteristics such as low cytotoxicity, moderate rates of biological reduction, and sensitivity to oxygen concentration, making them suitable for viable biological systems. Studies have explored the potential of various isotopically labeled isoindoline nitroxides and azaphenalene nitroxides, finding that deuteration affects O2 sensitivity and that (15)N labeling enhances signal intensity, potentially lowering detection limits for in vivo measurements (Khan et al., 2011). Furthermore, isoindoline nitroxides have been characterized for their oxygen sensitivity and metabolic kinetics in cells, indicating their utility for EPR studies of viable systems, particularly for oximetry (Shen et al., 2002).

Synthesis and Chemical Properties

New synthetic routes have been explored for the robust and versatile isoindoline nitroxide, 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO), driven by its biological potential as an antioxidant and for other applications. These routes aim to improve synthetic efficiency and yield, with some approaches starting from readily accessible materials like 4-methylphthalic anhydride (Thomas et al., 2013). Additionally, the water-soluble nitroxides and their transformation into stable pronitroxide compounds have been studied for their potential in reacting with radicals, which can be monitored by UV–VIS spectroscopy (Reid & Bottle, 1998).

Biochemical Analysis

Cellular Effects

Isoindolines have shown to have a wide array of biological activity, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that isoindolines can interact with the dopamine receptor D3 This suggests that 5-Nitroisoindoline may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

5-nitro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)8-2-1-6-4-9-5-7(6)3-8/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSFPRNOPWMPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423703
Record name 5-NITROISOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46053-72-9
Record name 5-NITROISOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of isoindoline (2 g, 16.8 mmol) at 0° C., was added slowly concentrated H2SO4 (10 mL). Then a mixture of 70% HNO3 (2.1 mL, 33.6 mmol) and concentrated H2SO4 (2 mL) was added. After addition the mixture was stirred at 0° C. for 30 min. The reaction mixture was poured into ice water. The mixture was carefully neutralized with 50% aq. NaOH to pH 10 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 5-nitroisoindoline as a brown solid. LCMS calc.=165.1; found=164.9 (M+H)+. 1H NMR (500 MHz, CDCl3): δ 8.11 (d, J=8.0 Hz, 2H); 7.39 (d, J=7.8 Hz, 1H); 4.33 (s, 4H); 2.31 (br s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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2.1 mL
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reactant
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2 mL
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solvent
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Nitrophthalimide (8.0 g, 41.6 mmol) in THF (10 mL) was reduced with BH3-THF (1.0M in THF, 111 mL, 111 mmol) at reflux and treated with 6N HCl to afford 5-nitro-2,3-dihydro-1H-isoindole (1.89 g, 28%) after work-up and purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
111 mL
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reactant
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0 (± 1) mol
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reactant
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10 mL
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Synthesis routes and methods IV

Procedure details

To the suspension of isoindoline (2 g, 16.8 mmol) in 98% H2SO4 (10 mL) was added dropwise the mixture of concentrated nitric acid (2 mL) and 98% sulfuric acid (2 mL) at 0° C. The mixture was stirred at 0° C. for 45 minutes. The resulting yellow solution was then poured into ice water. The white solid precipitate was collected by filtration. The solid was washed with water (20 mL×2) and dried in vacuum to afford 231a as a white solid (700 mg, 51%). MS: [M+H]+ 165.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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